molecular formula CH2Br4Ge B1625535 Tribromo(bromomethyl)germane CAS No. 88511-99-3

Tribromo(bromomethyl)germane

Cat. No.: B1625535
CAS No.: 88511-99-3
M. Wt: 406.3 g/mol
InChI Key: IGTHOEDMSVXQPF-UHFFFAOYSA-N
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Description

Tribromo(bromomethyl)germane (chemical formula: Br₃GeCH₂Br) is a halogenated organogermane characterized by a germanium center bonded to three bromine atoms and one bromomethyl (CH₂Br) group. This compound exhibits unique physicochemical properties due to its high bromine content and hybrid organic-inorganic structure.

Properties

CAS No.

88511-99-3

Molecular Formula

CH2Br4Ge

Molecular Weight

406.3 g/mol

IUPAC Name

tribromo(bromomethyl)germane

InChI

InChI=1S/CH2Br4Ge/c2-1-6(3,4)5/h1H2

InChI Key

IGTHOEDMSVXQPF-UHFFFAOYSA-N

SMILES

C([Ge](Br)(Br)Br)Br

Canonical SMILES

C([Ge](Br)(Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 406.28 g/mol .
  • Density : 2.97 g/cm³ .
  • Boiling Point : 78–79°C at 4 mmHg .
  • Hazards : Classified as corrosive and flammable, with precautions for skin/eye contact and inhalation (see Safety Data in Section 2.4) .

Synthesis of Tribromo(bromomethyl)germane likely involves bromination of methylgermane precursors or halogen exchange reactions, analogous to methods used for tris(bromomethyl)benzene derivatives . Its crystal structure is expected to exhibit Br···Br and C–H···Br interactions, influencing packing motifs .

Comparison with Similar Compounds

Organogermanes with Alkyl/Aryl Substituents

This compound differs significantly from simpler alkyl- or aryl-substituted germanes in reactivity and applications:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/cm³) Key Applications/Safety
This compound Br₃GeCH₂Br 406.28 78–79°C (4 mmHg) 2.97 Intermediate in organometallic synthesis; corrosive, flammable .
Triethylgermanium bromide (C₂H₅)₃GeBr 301.10 Not reported Not reported Catalyst in organic reactions; corrosive (H314, H318) .
Trimethylgermanium bromide (CH₃)₃GeBr 213.56 Not reported Not reported Semiconductor precursor; flammable liquid (flash point 37°C), corrosive .
Tetrabutylgermane C₁₆H₃₆Ge 301.10 Not reported Not reported Non-polar solvent; lower reactivity compared to brominated analogs .

Key Differences :

  • Reactivity : Brominated germanes (e.g., this compound) are more reactive in substitution reactions due to the polarizable Ge–Br bonds, whereas alkyl-substituted germanes like tetrabutylgermane are inert .
  • Safety: Brominated derivatives pose higher corrosion and flammability risks compared to non-halogenated germanes .

Perfluoroalkyltribromogermanes

Perfluoroalkyltribromogermanes (e.g., (CF₃)₃GeBr) share structural similarities but differ in electronic and steric effects:

  • Electron-Withdrawing Effects : The CF₃ group in perfluoroalkyl derivatives enhances thermal stability and resistance to hydrolysis compared to the CH₂Br group in this compound .
  • Synthesis : Perfluoroalkylgermanes are synthesized via halogen exchange (e.g., AgBr with iodo precursors), while this compound may require bromomethylation of GeBr₃ .

Bromo-Substituted Aromatic Germanes

Brominated benzene derivatives (e.g., tris(bromomethyl)benzene) exhibit analogous Br···Br interactions but lack the germanium center:

  • Intermolecular Interactions : Both this compound and bromomethyl-benzenes form Br···Br contacts (<4.0 Å) and C–H···Br hydrogen bonds, leading to layered or 3D packing .
  • Applications: Aromatic bromogermanes are used in crystal engineering, whereas this compound serves as a precursor in organometallic synthesis .

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